

Application of Maltose in the Cryopreservation of Cells and Tissues

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Compound of Interest

Compound Name: Maltose

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Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, enabling advancements in cell-based therapies, drug discovery, and regenerative medicine. While dimethyl sulfoxide (DMSO) has been the gold-standard cryoprotectant, its inherent cytotoxicity has prompted a search for safer and more effective alternatives. **Maltose**, a disaccharide, has emerged as a promising non-penetrating cryoprotectant. It is thought to protect cells from freezing-induced damage by stabilizing cellular membranes, preventing the formation of damaging intracellular ice crystals, and mitigating osmotic stress. This document provides detailed application notes and protocols for utilizing **maltose** in the cryopreservation of various cell and tissue types.

Mechanism of Action

Maltose, as a non-penetrating cryoprotectant, primarily exerts its protective effects from the extracellular environment. During the freezing process, the formation of extracellular ice concentrates solutes, leading to an osmotic imbalance that draws water out of the cells, causing cellular dehydration and damage. **Maltose** helps to mitigate this in several ways:

- **Osmotic Buffering:** By increasing the solute concentration in the extracellular medium, **maltose** reduces the osmotic gradient across the cell membrane, thereby minimizing excessive cell dehydration.

- **Membrane Stabilization:** **Maltose** is believed to interact with the phosphate groups of lipid bilayers through hydrogen bonding. This interaction helps to maintain the integrity and fluidity of the cell membrane during the stresses of freezing and thawing.
- **Vitrification:** At high concentrations, sugars like **maltose** can contribute to the vitrification of the extracellular solution. This is the formation of a glass-like amorphous solid instead of crystalline ice, which prevents mechanical damage to the cells.

Data Presentation: Efficacy of Maltose in Cryopreservation

The following table summarizes quantitative data from studies on the use of **maltose** as a cryoprotectant for different cell types.

Cell Type	Cryopreservation Medium Composition	Post-Thaw Viability (%)	Post-Thaw Recovery (%)	Key Findings & Reference
Adipose-Derived Mesenchymal Stem Cells (ASCs)	10% DMSO + 1% Sericin + 0.1 M Maltose	> 95%	Not Reported	The maltose-containing solution was as effective as 10% DMSO alone in maintaining high viability and was more effective in preserving proliferation and multilineage potential.[1]
Undifferentiated Neuronal Cells (SK-N-SH)	1% Sericin + 0.1 M Maltose + 10% DMSO	~70%	~60%	This serum-free formulation showed high viability and recovery rates.[2]
Undifferentiated Neuronal Cells (SK-N-SH)	1% Sericin + 0.1 M Maltose + 10% Glycerol	~40%	~30%	The combination with DMSO was significantly more effective than with glycerol.[2]
Differentiated Neuronal Cells (SK-N-SH)	1% Sericin + 0.1 M Maltose + 10% DMSO	~55%	~45%	Demonstrates the potential of maltose-containing solutions for cryopreserving more sensitive differentiated cell types.[2]

Differentiated Neuronal Cells (SK-N-SH)	1% Sericin + 0.1 M Maltose + 10% Glycerol
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~15%

~10%

Reinforces the superior cryoprotective effect of DMSO over glycerol in this formulation.

[\[2\]](#)

Experimental Protocols

Protocol 1: Preparation of a Maltose-Based Cryopreservation Medium

This protocol describes the preparation of a cryopreservation medium containing **maltose**, often used in combination with other cryoprotectants.

Materials:

- **Maltose** powder (cell culture grade)
- Basal cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA) (optional, for serum-containing media)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sericin (optional)
- Sterile, deionized water
- 0.22 µm sterile filter

Procedure:

- Prepare **Maltose** Stock Solution:

- To prepare a 1 M **maltose** stock solution, dissolve 34.23 g of **maltose** powder in 100 mL of basal medium or sterile water.
- Gentle warming (up to 37°C) may be required to fully dissolve the powder.
- Sterilize the **maltose** solution by passing it through a 0.22 µm sterile filter.
- Formulate the Final Cryopreservation Medium:
 - This is an example formulation based on published literature for Adipose-Derived Stem Cells.[\[1\]](#) Optimization for specific cell types is recommended.
 - In a sterile tube, combine the following components on ice:
 - 8.9 mL of basal medium
 - 1.0 mL of a 1 M **Maltose** stock solution (for a final concentration of 0.1 M)
 - 1.0 mL of DMSO (for a final concentration of 10%)
 - 100 mg of Sericin (for a final concentration of 1%) (optional)
 - If using serum, the volume of basal medium can be adjusted accordingly. For example, for a 10% FBS final concentration, use 7.9 mL of basal medium and 1.0 mL of FBS.
 - Mix gently by inverting the tube.
 - Keep the final cryopreservation medium on ice until use.

Protocol 2: Cryopreservation of Adherent Cells (e.g., Mesenchymal Stem Cells)

This protocol provides a general procedure for cryopreserving adherent cells using a **maltose**-containing medium.

Materials:

- Healthy, sub-confluent culture of adherent cells (70-80% confluency)

- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Complete growth medium
- **Maltose**-based cryopreservation medium (chilled on ice)
- Cryovials, sterile, 1-2 mL
- Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
- -80°C freezer
- Liquid nitrogen dewar

Procedure:

- Cell Harvest:
 - Aspirate the culture medium from the flask.
 - Wash the cell monolayer once with sterile PBS.
 - Add an appropriate volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
 - Neutralize the trypsin by adding 2-3 volumes of complete growth medium.
 - Transfer the cell suspension to a sterile conical tube.
- Cell Pellet and Resuspension:
 - Centrifuge the cell suspension at 200-300 x g for 5 minutes.
 - Aspirate the supernatant and gently resuspend the cell pellet in a small volume of complete growth medium.

- Perform a cell count and determine viability using the Trypan Blue exclusion method. Viability should be >90%.
- Centrifuge the cells again at 200-300 x g for 5 minutes.
- Freezing:
 - Aspirate the supernatant and resuspend the cell pellet in the cold **maltose**-based cryopreservation medium to a final concentration of $1-5 \times 10^6$ viable cells/mL.
 - Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
 - Place the cryovials into a controlled-rate freezing container.
 - Place the freezing container in a -80°C freezer overnight. This achieves a cooling rate of approximately $-1^{\circ}\text{C}/\text{minute}$.
 - Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 3: Thawing of Cryopreserved Cells

Rapid thawing is critical to maximize cell viability.

Materials:

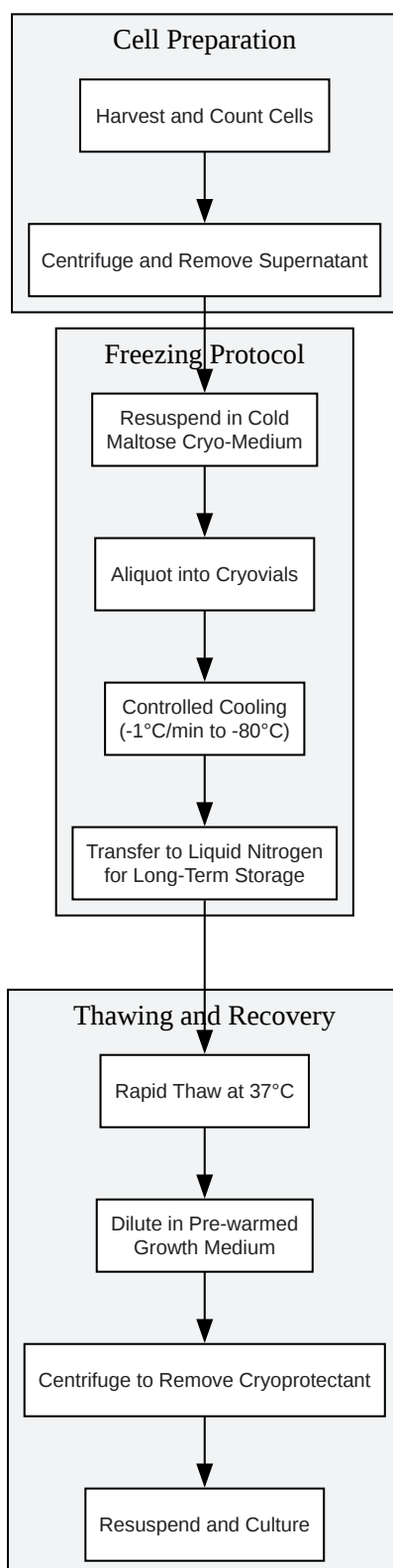
- Cryovial containing frozen cells
- 37°C water bath
- Complete growth medium, pre-warmed to 37°C
- Sterile conical tube (15 mL)
- 70% ethanol

Procedure:

- Remove the cryovial from the liquid nitrogen storage.

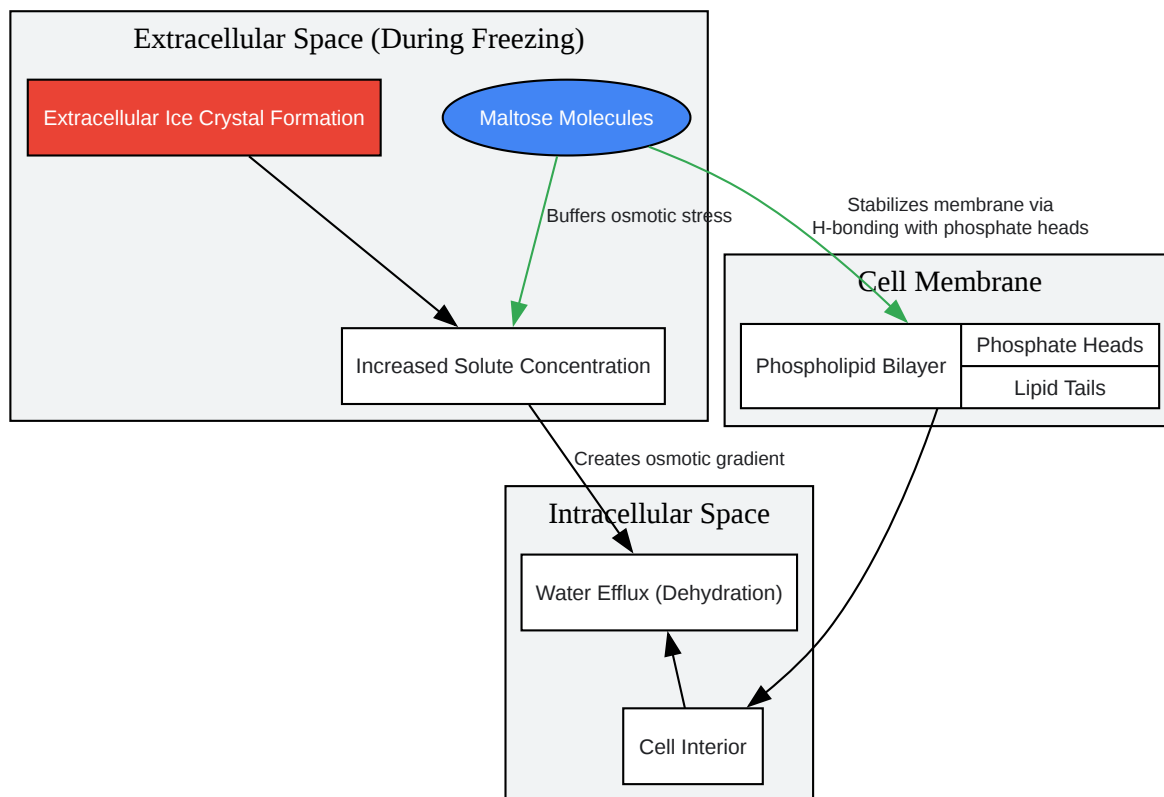
- Quickly thaw the vial by partially immersing it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.
- Wipe the outside of the vial with 70% ethanol.
- Immediately transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a new culture flask.
- Incubate at 37°C in a humidified incubator with 5% CO₂.
- Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Visualizations



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Caption: Experimental workflow for cryopreservation using a **maltose**-based medium.



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Caption: Proposed mechanism of **maltose**-mediated cryoprotection at the cell membrane.

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References

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